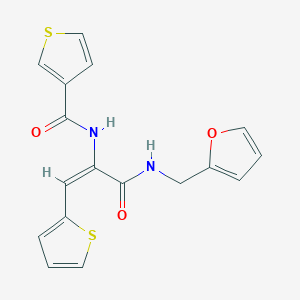
Propenamide, 2-(3-thenoylamino)-3-(2-thienyl)-N-(2-furfuryl)-
Description
(2E)-N-[(FURAN-2-YL)METHYL]-3-(THIOPHEN-2-YL)-2-[(THIOPHEN-3-YL)FORMAMIDO]PROP-2-ENAMIDE is a complex organic compound featuring furan and thiophene rings. These heterocyclic structures are known for their stability and reactivity, making the compound of interest in various fields of scientific research.
Properties
Molecular Formula |
C17H14N2O3S2 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[(E)-3-(furan-2-ylmethylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]thiophene-3-carboxamide |
InChI |
InChI=1S/C17H14N2O3S2/c20-16(12-5-8-23-11-12)19-15(9-14-4-2-7-24-14)17(21)18-10-13-3-1-6-22-13/h1-9,11H,10H2,(H,18,21)(H,19,20)/b15-9+ |
InChI Key |
AYFVYAKQXFDYOE-OQLLNIDSSA-N |
Isomeric SMILES |
C1=COC(=C1)CNC(=O)/C(=C\C2=CC=CS2)/NC(=O)C3=CSC=C3 |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=CC2=CC=CS2)NC(=O)C3=CSC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[(FURAN-2-YL)METHYL]-3-(THIOPHEN-2-YL)-2-[(THIOPHEN-3-YL)FORMAMIDO]PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, followed by their coupling through amide bond formation. Common reagents include acyl chlorides, amines, and catalysts such as palladium or copper complexes. Reaction conditions often involve temperatures ranging from 50°C to 150°C and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, reducing the risk of side reactions and improving scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[(FURAN-2-YL)METHYL]-3-(THIOPHEN-2-YL)-2-[(THIOPHEN-3-YL)FORMAMIDO]PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; temperatures around 0°C to 25°C.
Reduction: Lithium aluminum hydride; temperatures around -10°C to 0°C.
Substitution: Halogens, alkylating agents; temperatures around 25°C to 100°C.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted furan or thiophene compounds.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-[(FURAN-2-YL)METHYL]-3-(THIOPHEN-2-YL)-2-[(THIOPHEN-3-YL)FORMAMIDO]PROP-2-ENAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its heterocyclic rings are known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (2E)-N-[(FURAN-2-YL)METHYL]-3-(THIOPHEN-2-YL)-2-[(THIOPHEN-3-YL)FORMAMIDO]PROP-2-ENAMIDE is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.
Industry
In industry, this compound is used in the development of advanced materials, such as conductive polymers and organic semiconductors. Its stability and reactivity make it suitable for various applications in electronics and materials science.
Mechanism of Action
The mechanism of action of (2E)-N-[(FURAN-2-YL)METHYL]-3-(THIOPHEN-2-YL)-2-[(THIOPHEN-3-YL)FORMAMIDO]PROP-2-ENAMIDE involves its interaction with molecular targets such as enzymes or receptors. The furan and thiophene rings can form hydrogen bonds or π-π interactions with target molecules, modulating their activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-[(FURAN-2-YL)METHYL]-3-(THIOPHEN-2-YL)-2-[(THIOPHEN-2-YL)FORMAMIDO]PROP-2-ENAMIDE
- (2E)-N-[(FURAN-2-YL)METHYL]-3-(THIOPHEN-3-YL)-2-[(THIOPHEN-2-YL)FORMAMIDO]PROP-2-ENAMIDE
Uniqueness
The uniqueness of (2E)-N-[(FURAN-2-YL)METHYL]-3-(THIOPHEN-2-YL)-2-[(THIOPHEN-3-YL)FORMAMIDO]PROP-2-ENAMIDE lies in its specific arrangement of furan and thiophene rings, which imparts distinct chemical and biological properties. This arrangement allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


